1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (DCPDMP) is a heterocyclic compound containing a nitrogen atom in a five-membered ring. It is a synthetic compound that can be used in a variety of scientific applications, including drug research, organic synthesis, and as a reagent in the laboratory.
Scientific Research Applications
Corrosion Inhibition
A study by Louroubi et al. (2019) synthesized a pyrrole derivative structurally similar to 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole and investigated its use as a corrosion inhibitor. The compound showed good inhibition efficiency on steel surfaces by blocking active sites, demonstrating its potential in corrosion protection applications (Louroubi et al., 2019).
Reaction with Dichlorocarbene
Jones and Rees (1969) explored the reaction of various pyrrole derivatives with dichlorocarbene. Their findings suggest that pyrroles, including those structurally similar to 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole, can react to form 3-chloropyridines and 2H-pyrroles, indicating potential applications in synthetic chemistry (Jones & Rees, 1969).
Luminescent Polymers
Zhang and Tieke (2008) researched polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole. These polymers showed strong fluorescence and solubility in organic solvents, suggesting their use in electronic and photoluminescent applications (Zhang & Tieke, 2008).
Chain Heterocyclization in Synthesis
Vovk et al. (2010) described a method involving pyrrole derivatives for synthesizing compounds with potential pharmaceutical applications. This method highlights the utility of pyrrole derivatives like 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole in complex organic synthesis (Vovk et al., 2010).
Antimicrobial Properties
Hublikar et al. (2019) synthesized novel pyrrole derivatives exhibiting significant antimicrobial activities. These findings suggest the potential of similar compounds in developing new antimicrobial agents (Hublikar et al., 2019).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPUUHTNZPKBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.